molecular formula C12H12N2O3 B3208618 Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate CAS No. 105234-34-2

Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Cat. No.: B3208618
CAS No.: 105234-34-2
M. Wt: 232.23 g/mol
InChI Key: XYTQXPSDLZLZBD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinazolinone core with an ethyl ester group attached to the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolinones, including Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, can be achieved through various methods. One efficient approach involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method provides a highly efficient route for constructing quinazolinone frameworks.

Another method involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This approach is notable for its good functional group tolerance and the absence of transition metals and external oxidants .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: Substitution reactions can introduce different substituents at various positions on the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex quinazolinone derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinazolinone core.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate include other quinazolinone derivatives such as:

  • Quinazolin-4(1H)-one
  • 4(3H)-Quinazolinone
  • Dihydroquinazolinone

Uniqueness

This compound is unique due to its specific structure, which includes an ethyl ester group at the 2-position

Properties

IUPAC Name

ethyl 2-(4-oxoquinazolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-14-8-13-12(16)9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTQXPSDLZLZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291110
Record name Ethyl 4-oxo-1(4H)-quinazolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105234-34-2
Record name Ethyl 4-oxo-1(4H)-quinazolineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105234-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-1(4H)-quinazolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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